N~2~-{4-[(2-FURYLCARBONYL)AMINO]CYCLOHEXYL}-2-FURAMIDE
Description
N²-{4-[(2-Furylcarbonyl)amino]cyclohexyl}-2-furamide is a synthetic organic compound characterized by a cyclohexyl core substituted with a furylcarbonyl amino group and a 2-furamide moiety. Its structure features two furan rings (five-membered aromatic heterocycles with oxygen) connected via amide linkages to the cyclohexane backbone. The cyclohexyl group confers conformational flexibility, which may enhance binding affinity or metabolic stability compared to rigid aromatic linkers.
Properties
IUPAC Name |
N-[4-(furan-2-carbonylamino)cyclohexyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-15(13-3-1-9-21-13)17-11-5-7-12(8-6-11)18-16(20)14-4-2-10-22-14/h1-4,9-12H,5-8H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKHDZDGULLVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[(2-FURYLCARBONYL)AMINO]CYCLOHEXYL}-2-FURAMIDE typically involves the reaction of 2-furylcarbonyl chloride with 4-aminocyclohexylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The resulting intermediate is then reacted with 2-furoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4-[(2-FURYLCARBONYL)AMINO]CYCLOHEXYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N~2~-{4-[(2-FURYLCARBONYL)AMINO]CYCLOHEXYL}-2-FURAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N2-{4-[(2-FURYLCARBONYL)AMINO]CYCLOHEXYL}-2-FURAMIDE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
Electron-Rich Aromatic Systems : The furyl groups in the target compound may enhance binding to electron-deficient biological targets, such as ATP-binding pockets in kinases, compared to methoxyphenyl analogues .
Synthetic Challenges : While methoxyphenyl derivatives require stringent impurity controls (e.g., 2.0–2.2% limits), the target compound’s simpler furyl substituents could streamline synthesis .
Pharmacokinetic Trade-offs : The smaller size of the target compound vs. PLUVICTO® suggests advantages in diffusion-mediated absorption but may necessitate dosage adjustments for sustained efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
